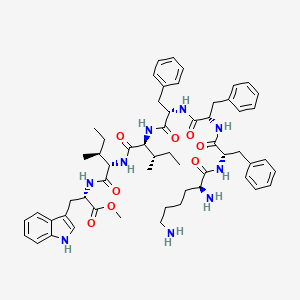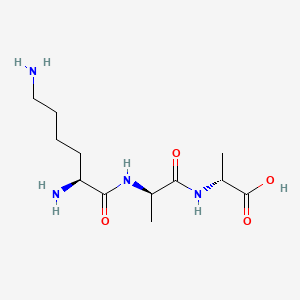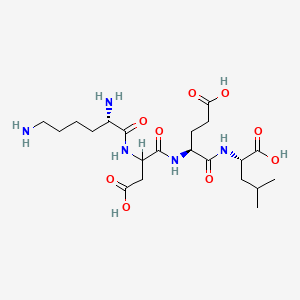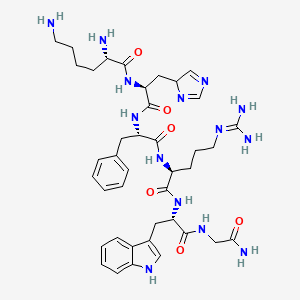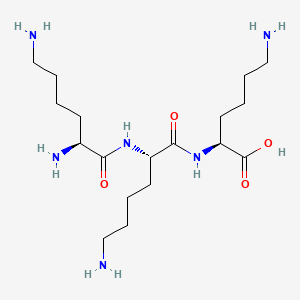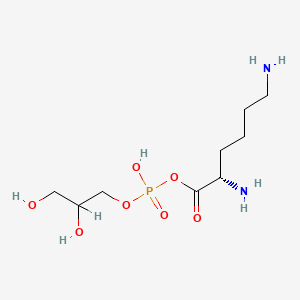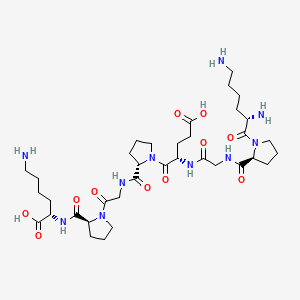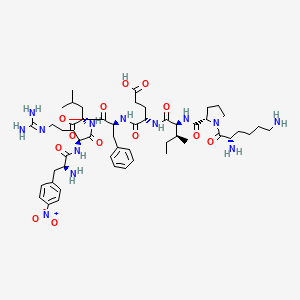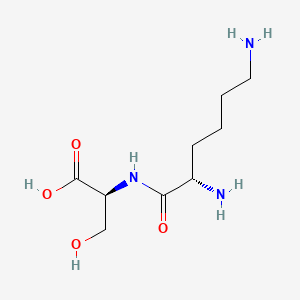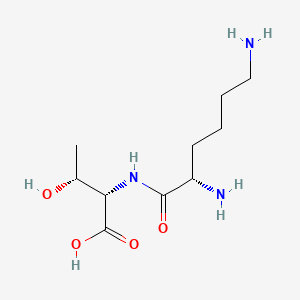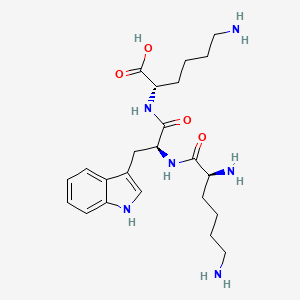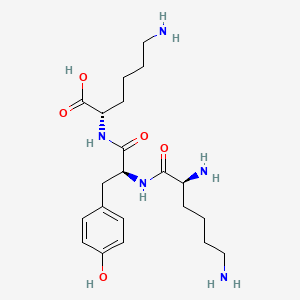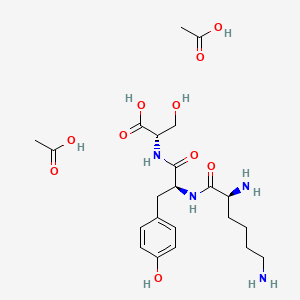![molecular formula C16H28Cl3N3O B1675883 2-[[2-(2-Chloro-5-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride CAS No. 77966-45-1](/img/structure/B1675883.png)
2-[[2-(2-Chloro-5-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride
Übersicht
Beschreibung
6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride is a bioactive chemical compound. It is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its complex molecular structure, which includes a chloro group, a diethylamino group, and a methylamino group attached to an acetotoluidide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride involves multiple stepsThe reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and rigorous purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acetotoluidide compounds .
Wissenschaftliche Forschungsanwendungen
6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetotoluidide derivatives with different substituents on the aromatic ring or the amino groups. Examples include:
- 6’-Chloro-2-(2-(dimethylamino)ethyl)methylamino-m-acetotoluidide
- 6’-Chloro-2-(2-(diethylamino)ethyl)ethylamino-m-acetotoluidide
Uniqueness
What sets 6’-Chloro-2-(2-(diethylamino)ethyl)methylamino-m-acetotoluidide dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in terms of reactivity, selectivity, and potential biological activity .
Eigenschaften
CAS-Nummer |
77966-45-1 |
|---|---|
Molekularformel |
C16H28Cl3N3O |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
[2-(2-chloro-5-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C16H26ClN3O.2ClH/c1-5-20(6-2)10-9-19(4)12-16(21)18-15-11-13(3)7-8-14(15)17;;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,21);2*1H |
InChI-Schlüssel |
DCRKLMVYPFEZNX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=C(C=CC(=C1)C)Cl.[Cl-].[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=C(C=CC(=C1)C)Cl.[Cl-].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-Acetotoluidide, 6'-chloro-2-(2-(diethylamino)ethyl)methylamino-, dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


